Cas no 135423-84-6 (L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-)

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- structure
135423-84-6 structure
Productnaam:L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
CAS-nummer:135423-84-6
MF:C23H23N7O5
MW:477.472624063492
CID:208661
PubChem ID:131878

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
    • 10-propargyl-5-deazaaminopterin analog of folic acid
    • L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benz...
    • 10-Pdapt
    • L-Glutamic acid, N-(4-(((2,4-diaminopyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-
    • N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)-L-glutamic acid
    • (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • 135423-84-6
    • DTXSID00929000
    • N-(4-{[(4-Amino-2-imino-2,3-dihydropyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)glutamic acid
    • Inchi: InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)
    • InChI-sleutel: IOYMKUPOYSMDNI-UHFFFAOYSA-N
    • LACHT: NC1=NC2N=CC(CN(CC#C)C3C=CC(C(NC(C(O)=O)CCC(O)=O)=O)=CC=3)=CC=2C(N)=N1

Berekende eigenschappen

  • Exacte massa: 477.17629
  • Monoisotopische massa: 477.176
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 10
  • Complexiteit: 809
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 198Ų
  • XLogP3: 0.6

Experimentele eigenschappen

  • Dichtheid: 1.495
  • Brekindex: 1.734
  • PSA: 197.65
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd